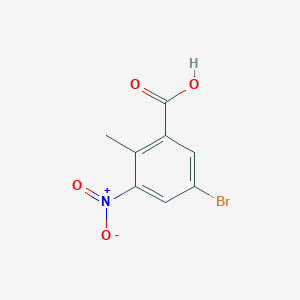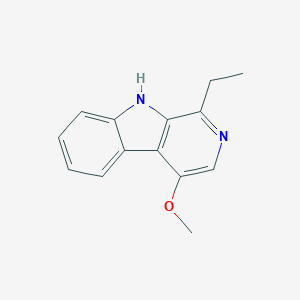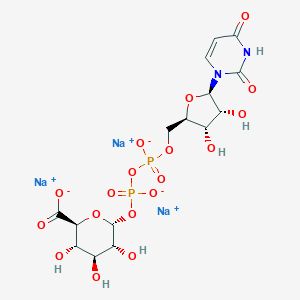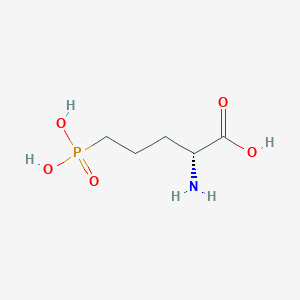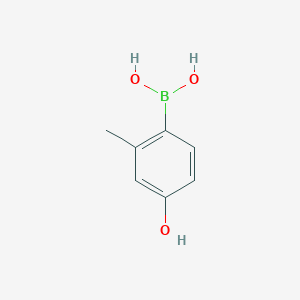![molecular formula C50H70O14 B031443 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal CAS No. 11032-79-4](/img/structure/B31443.png)
2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal
Overview
Description
The compound of interest likely involves complex synthetic routes and intricate molecular interactions given its detailed chemical structure. Research on compounds with similar complexity, such as cyclic and polycyclic structures, often focuses on novel synthesis methods, characterization of molecular structures, and exploration of chemical reactivity and properties.
Synthesis Analysis
Research on complex molecules often includes multi-step synthesis processes involving organometallic reagents, cyclization reactions, and specific conditions for functional group transformations. For example, the synthesis of complex cyclic compounds may involve Diels-Alder reactions, ring-closing metathesis, and selective functionalization strategies (Marchand et al., 1989).
Molecular Structure Analysis
The determination of molecular structures of complex compounds is commonly achieved through spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques allow for the elucidation of stereochemistry and conformational dynamics of the molecules (Kelly et al., 2012).
Chemical Reactions and Properties
Compounds with complex structures exhibit a wide range of chemical reactivities, including stereoselective transformations, intramolecular rearrangements, and reactions under specific conditions that can lead to novel structures or functionalized derivatives (Menzek & Altundas, 2006).
Physical Properties Analysis
The physical properties of such molecules, including melting points, boiling points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for their potential applications in materials science and other fields (Odabaşoǧlu et al., 2003).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the compound's interactions and its suitability for specific applications (Anderson & Mulumba, 1984).
Scientific Research Applications
Chemical Structure and Bonding
- The research by Odabaşoǧlu et al. (2003) provides insights into the keto-amine tautomeric forms of compounds similar in complexity. It discusses how the formal hydroxy H atom is located on the N atom, and the NH group and oxo O atom display strong intramolecular N-H.O hydrogen bonds, which are almost planar when coupled with the cyclohexadiene rings (Odabaşoǧlu et al., 2003).
Biochemical Transformations and Synthesis
- A study by Budaev et al. (2016) on 2-hydroxy-1-en-3-ones, similar in structure to the compound , elaborates on their synthesis through the oxidation of specific acid derivatives and discusses their hypoglycemic activity, indicating the potential biological activity of such compounds (Budaev et al., 2016).
Applications in Drug Discovery and Molecular Recognition
- Recognition of planar chirality by cyclodextrins has been studied by Kano et al. (1999), focusing on specific bicyclic compounds. These findings could be relevant for understanding the interactions of complex molecules like the one with biological receptors or enzymes (Kano et al., 1999).
Synthesis of Complex Molecules
- The work by Gerber & Vogel (2001) demonstrates the synthesis of enantiomerically pure compounds via Diels-Alder addition, showcasing methods that could be applicable for synthesizing or modifying complex structures such as the compound (Gerber & Vogel, 2001).
properties
IUPAC Name |
2-[(12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCVQQGCSNFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2432 | |
CAS RN |
11032-79-4 | |
| Record name | α-Bungarotoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



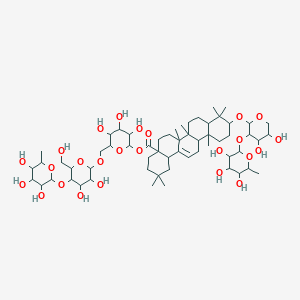
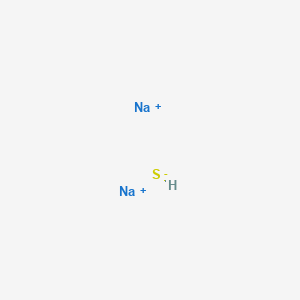
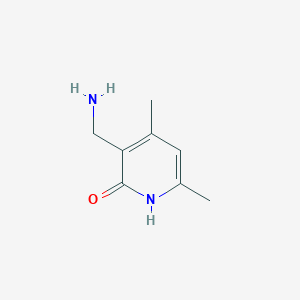
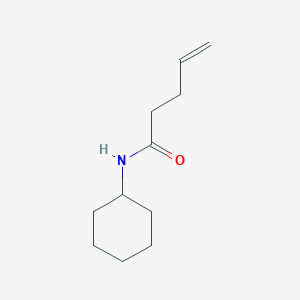


![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)
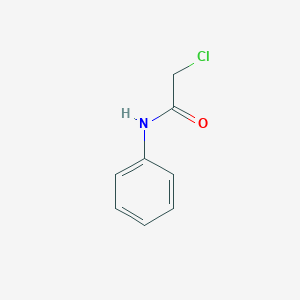
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
